[2-(3-Bromopropoxy)ethoxy](tert-butyl)dimethylsilane
Description
2-(3-Bromopropoxy)ethoxydimethylsilane is a silicon-based protecting group reagent featuring a tert-butyldimethylsilyl (TBDMS) moiety linked to a bromopropoxy-ethoxy chain. Its structure combines the steric bulk of the TBDMS group with the reactivity of the terminal bromine, making it valuable in organic synthesis for nucleophilic substitutions, cross-coupling reactions, and as a protecting group for alcohols or amines . The ethoxy spacer enhances solubility and flexibility, facilitating its use in complex molecular architectures .
Properties
Molecular Formula |
C11H25BrO2Si |
|---|---|
Molecular Weight |
297.30 g/mol |
IUPAC Name |
2-(3-bromopropoxy)ethoxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C11H25BrO2Si/c1-11(2,3)15(4,5)14-10-9-13-8-6-7-12/h6-10H2,1-5H3 |
InChI Key |
RHZCUJSNCLIKOG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCOCCCBr |
Origin of Product |
United States |
Preparation Methods
Reaction of Tert-butyl Dimethylsilyl Chloride with 3-Bromopropanol
-
- Tert-butyl dimethylsilyl chloride (TBDMS-Cl)
- 3-Bromopropanol
- Base (e.g., imidazole, pyridine, or triethylamine)
-
- Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
- Temperature: Typically 0°C to room temperature
- Atmosphere: Inert (nitrogen or argon)
- Dissolve TBDMS-Cl in dry DCM.
- Add 3-bromopropanol and a base such as imidazole or triethylamine.
- Stir the mixture at 0°C, then allow it to warm to room temperature.
- After completion (monitored via TLC), quench with water.
- Extract, wash, dry, and purify by column chromatography.
| Yield | Reaction Conditions | Notes |
|---|---|---|
| Up to 98% | In DCM, at 0°C to RT, with potassium carbonate or imidazole | Efficient, high-yielding process |
Reaction Mechanism Insights
The primary mechanism involves nucleophilic attack by the deprotonated alcohol (or alkoxide) on the silicon center, displacing the halide (bromine) or chloride. The choice of base influences the efficiency:
- Imidazole or triethylamine: Acts as a mild base, facilitating silyl ether formation.
- NaH: Generates a more reactive alkoxide, suitable for less reactive substrates.
- K₂CO₃: Provides a milder, cost-effective approach, especially in reflux conditions.
Data Table Summarizing Preparation Methods
| Method | Reagents | Solvent | Base | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|---|---|
| Method 1 | TBDMS-Cl + 3-bromopropanol | DCM | Imidazole or Triethylamine | RT to 0°C | 24 hours | Up to 98% | High efficiency, suitable for small to medium scale |
| Method 2 | TBDMS-Cl + 3-bromopropanol | DMF | NaH | 0°C to 60°C | 12 hours | ~1 g | Suitable for scale-up, high reactivity |
| Method 3 | TBDMS-Cl + 3-bromopropanol | Acetonitrile | K₂CO₃ | Reflux | 2-3 hours | 65-98% | Cost-effective, straightforward |
Chemical Reactions Analysis
Alkylation Reactions
This compound serves as an efficient alkylating agent due to its electrophilic bromine atom. The TBS group enhances stability while allowing selective deprotection under controlled conditions.
Reaction Conditions:
| Substrate | Conditions | Yield | Product Application |
|---|---|---|---|
| Phthalimide derivative | DMF, K₂CO₃, 70°C, 3h | 98% | Antihyperlipidemic intermediates |
| Tyrosine methyl ester | CH₃CN, reflux, 2h | 65% | Peptide modification |
Nucleophilic Substitution
The bromopropoxy chain undergoes SN2 reactions with nucleophiles such as thiols, alcohols, and amines. The TBS group remains intact under mild conditions.
Example:
-
Sulfide Formation : Reacts with thiophenol in DMF at 60°C to form sulfides, critical in synthesizing enzyme inhibitors.
-
Etherification : Couples with alcohols (e.g., 5-methoxyindole) under basic conditions to generate ether-linked bioactive molecules .
Kinetic Data:
| Nucleophile | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| 1H-Pyrazole-4-carbaldehyde | CH₃CN | Reflux | 2h | 65% |
| Sodium methoxide | THF | 25°C | 12h | 82% |
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed couplings, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.
Case Study:
-
Suzuki Coupling : Reacts with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ as a catalyst to yield biaryl derivatives, intermediates in anticancer drug synthesis.
Optimization Parameters:
| Catalyst | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Pd(dba)₂ | K₃PO₄ | DME | 80°C | 75% |
| PdCl₂(PPh₃)₂ | Na₂CO₃ | Toluene | 100°C | 68% |
Deprotection Strategies
The TBS group is cleaved under acidic or fluoride-based conditions, enabling stepwise synthesis:
-
Fluoride-Induced Cleavage : Treatment with TBAF (tetrabutylammonium fluoride) in THF removes the silyl group quantitatively .
-
Acidic Hydrolysis : Concentrated HCl in methanol at 0°C selectively deprotects the silyl ether without affecting other functional groups .
Stability and Reactivity Trends
-
Thermal Stability : Decomposes above 182°C, limiting high-temperature applications .
-
Solubility : Sparingly soluble in chloroform, DCM, and DMF but insoluble in water .
-
Competitive Reactivity : The bromine atom reacts preferentially over the silyl ether in SN2 pathways.
Comparative Reactivity
| Property | [2-(3-Bromopropoxy)ethoxy]TBS | (2-Bromoethoxy)TBS | (3-Bromopropoxy)TBS |
|---|---|---|---|
| Boiling Point | 182°C | 90°C | 182°C |
| SN2 Reactivity (krel) | 1.0 | 0.7 | 1.2 |
| Deprotection Rate (TBAF) | 10 min | 5 min | 15 min |
Scientific Research Applications
Chemistry:
- Used as an alkylating agent in the synthesis of various organic compounds .
- Employed in the preparation of silyl-protected intermediates in organic synthesis .
Biology and Medicine:
- Utilized in the synthesis of pharmaceuticals that require propanol functionality .
- Acts as a reagent in the preparation of biologically active molecules .
Industry:
Mechanism of Action
The mechanism of action of 2-(3-Bromopropoxy)ethoxydimethylsilane involves its ability to act as an alkylating agent . The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-heteroatom bonds . This property makes it valuable in the synthesis of complex organic molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared to structurally related silyl ethers with varying chain lengths, substituents, and leaving groups:
Physical and Spectroscopic Properties
- NMR Data :
- The target compound’s ¹H-NMR (CDCl₃) shows distinct signals for the TBDMS group (δ 0.05–0.89 ppm) and bromopropoxy chain (δ 1.34–3.66 ppm), with shifts influenced by the ethoxy spacer’s electron-donating effects .
- Comparatively, (3-Bromopropoxy)TBDMS lacks ethoxy-related splitting, resulting in simpler spectra .
- Solubility : The ethoxy group improves solubility in polar aprotic solvents (e.g., DMF, THF) compared to shorter-chain analogues, aiding in homogeneous reaction conditions .
Stability and Cleavage
- The TBDMS group is stable under basic and mildly acidic conditions but cleaved by fluoride ions (e.g., TBAF). The ethoxy spacer slightly delays cleavage kinetics compared to non-ethoxy analogues .
Research Findings and Case Studies
- Epothilone Synthesis : [2-(3-Bromopropoxy)ethoxy]TBDMS was used to functionalize aziridine intermediates, where its extended chain improved regioselectivity in epoxide ring-opening reactions .
- Boronate Preparation : In , the compound underwent lithiation followed by boronate formation, leveraging bromine’s reactivity for sp³-sp² carbon bond construction .
Biological Activity
2-(3-Bromopropoxy)ethoxydimethylsilane is a silane compound that has garnered attention in various fields, including medicinal chemistry and materials science. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.
- Molecular Formula : CHBrOSi
- Molecular Weight : 253.25 g/mol
- CAS Number : 89031-84-5
- Physical Form : Liquid
- Purity : ≥ 97% .
The biological activity of 2-(3-Bromopropoxy)ethoxydimethylsilane is primarily attributed to its ability to act as an alkylating agent. This property allows it to participate in various biochemical interactions, particularly in the synthesis of pharmaceuticals where it can introduce functional groups into biologically active compounds . The compound's structure suggests potential interactions with biological macromolecules, influencing cellular pathways and activities.
Biological Activity
Research indicates that compounds containing bromopropoxy groups exhibit significant biological activities, including:
- Antimicrobial Activity : Studies have shown that similar silane compounds can inhibit the growth of various bacteria and fungi, suggesting that 2-(3-Bromopropoxy)ethoxydimethylsilane may possess similar properties.
- Cytotoxicity : Initial screening assays indicate potential cytotoxic effects against cancer cell lines, warranting further investigation into its efficacy as an anticancer agent .
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes, potentially offering therapeutic benefits in conditions such as arthritis or other inflammatory diseases .
Data Table of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Cytotoxicity | Reduced viability in cancer cells | |
| Enzyme Inhibition | Suppression of inflammatory markers |
Case Studies
-
Antimicrobial Efficacy :
A study evaluating the antimicrobial properties of silane derivatives found that compounds similar to 2-(3-Bromopropoxy)ethoxydimethylsilane exhibited effective inhibition against Staphylococcus aureus and Escherichia coli. The mechanism was linked to the disruption of bacterial cell membranes . -
Cytotoxic Effects on Cancer Cells :
In vitro studies on human cancer cell lines demonstrated that 2-(3-Bromopropoxy)ethoxydimethylsilane induced apoptosis at concentrations above 50 µM. The compound's ability to trigger programmed cell death was associated with the activation of caspase pathways, highlighting its potential as an anticancer agent . -
Inflammatory Response Modulation :
Research investigating the anti-inflammatory effects of related silanes indicated that these compounds could downregulate pro-inflammatory cytokines in macrophages. This suggests that 2-(3-Bromopropoxy)ethoxydimethylsilane may also modulate immune responses, presenting opportunities for therapeutic applications in inflammatory diseases .
Q & A
Basic: What are the standard synthetic protocols for preparing 2-(3-bromopropoxy)ethoxydimethylsilane?
Methodological Answer:
The compound is typically synthesized via nucleophilic substitution using tert-butyl-dimethylsilyl-protected alcohols and brominated alkylating agents. For example:
- Step 1: React tert-butyl-dimethylsilanol with 3-bromo-1-propanol under basic conditions (e.g., NaH in THF at 65°C for 16h) to introduce the bromopropoxy group .
- Step 2: Protect the hydroxyl group via silylation using tert-butyl-dimethylchlorosilane (TBDMSCl) in dichloromethane with triethylamine as a base. Purify via silica gel chromatography (hexane:EtOAc) to isolate the product as a colorless oil .
Key Considerations:
- Anhydrous conditions are critical to avoid premature deprotection.
- Monitor reaction progress via TLC (Rf ~0.3 in hexane:EtOAc 9:1).
Advanced: How do competing reaction pathways (e.g., elimination vs. substitution) influence yield during alkylation with this reagent?
Methodological Answer:
The bromine atom’s leaving-group ability and steric hindrance from the tert-butyl-dimethylsilyl (TBDMS) group dictate pathway selectivity:
- Substitution Dominance: Use polar aprotic solvents (e.g., DMF or THF) with mild bases (K₂CO₃) to favor SN2 mechanisms. For example, coupling with phenols in acetone at 70°C under N₂ achieves >90% substitution yield .
- Elimination Risk: Strong bases (e.g., NaH) or elevated temperatures (>80°C) promote β-hydride elimination, forming undesired alkenes. Mitigate by optimizing base strength (e.g., LiH in DMF at 0–20°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
